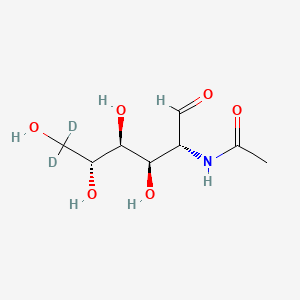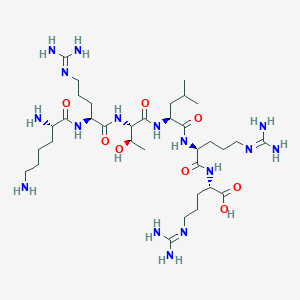
Lys-Arg-Thr-Leu-Arg-Arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lys-Arg-Thr-Leu-Arg-Arg is a hexapeptide composed of the amino acids lysine, arginine, threonine, leucine, and arginine. This compound is known for its role as a substrate for protein kinase C, an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Arg-Thr-Leu-Arg-Arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine, leucine, arginine, and arginine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .
Analyse Chemischer Reaktionen
Types of Reactions
Lys-Arg-Thr-Leu-Arg-Arg can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the threonine residue.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced peptides with free thiol groups .
Wissenschaftliche Forschungsanwendungen
Lys-Arg-Thr-Leu-Arg-Arg has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying protein kinase C activity and peptide synthesis techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific cellular pathways in diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Lys-Arg-Thr-Leu-Arg-Arg exerts its effects primarily through its interaction with protein kinase C. The peptide binds to the enzyme’s active site, facilitating its phosphorylation and subsequent activation. This activation triggers a cascade of downstream signaling events, leading to various cellular responses, such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lys-Arg-Thr-Leu-Arg-Arg: Known for its role as a protein kinase C substrate.
Lys-Arg-Thr-Leu-Arg-Lys: Similar structure but with lysine instead of arginine at the C-terminus.
Lys-Arg-Thr-Leu-Arg-His: Contains histidine instead of arginine at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence, which makes it an ideal substrate for protein kinase C. This specificity allows for precise studies of enzyme activity and cellular signaling pathways .
Eigenschaften
Molekularformel |
C34H68N16O8 |
|---|---|
Molekulargewicht |
829.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)/t19-,20+,21+,22+,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
QUJRRXNRGVULBH-UOJKWVRNSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


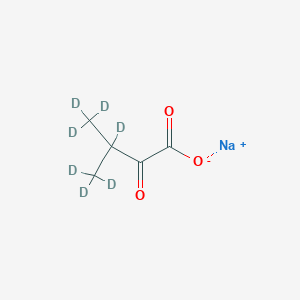
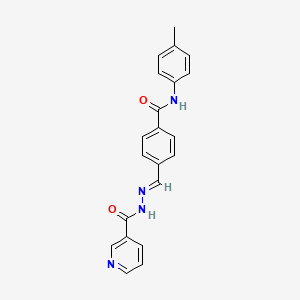
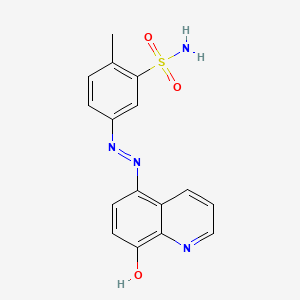
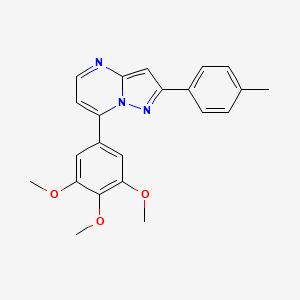
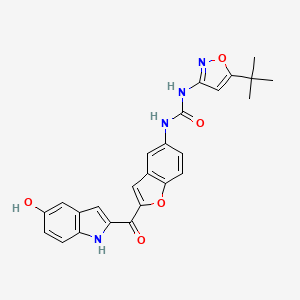


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
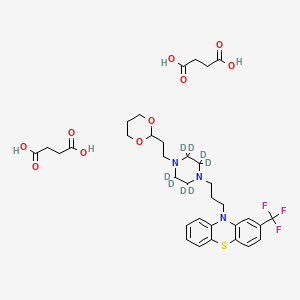
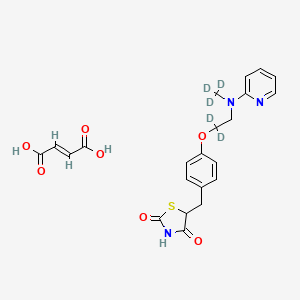
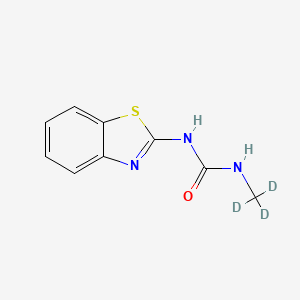
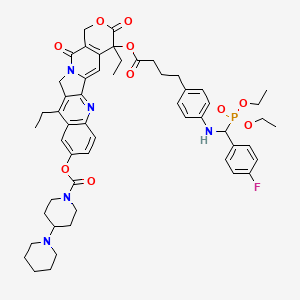
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
